Calpeptine

Vue d'ensemble

Description

Calpeptin is a potent, cell-permeable calpain inhibitor . Calpain is a Ca2±dependent protease, and Calpeptin has Ki values of 34 and 52 nM for μ- and m-calpains, respectively . It demonstrates neuroprotective effects, suggesting its ability to cross the blood-brain barrier .

Synthesis Analysis

In colorectal cancer cell lines, calpeptin treatment (100 µM for 30 min) significantly inhibited more than 50% of calpain activity . Autolysis of calpain-1 (i.e., activation) could be significantly suppressed by calpeptin (50 µM for 30 min) in MCF-7 .

Chemical Reactions Analysis

Calpeptin has been shown to inhibit the effect of Calpain, which leads to a decline of cell viability, enhances the efficacy of temozolomide, and restrains cell invasion . In vitro, human fibroblasts exposed to calpeptin showed reduced collagen synthesis, impaired TGFβ-induced differentiation into αSMA-expressing myofibroblasts, and were less efficient in a collagen gel contraction assay .

Physical And Chemical Properties Analysis

Calpeptin is a potent, cell-permeable calpain inhibitor . The molecular weight of Calpeptin is 362.47 .

Applications De Recherche Scientifique

Recherche sur le cancer de l'ovaire

La calpeptine a été utilisée dans l'étude du cancer de l'ovaire. Il a été constaté que le système de la calpaïne, que la this compound inhibe, joue un rôle important dans le cancer de l'ovaire . L'étude a confirmé qu'une expression élevée de la calpaïne-2 est associée à une mauvaise survie globale . Cependant, les mécanismes précis par lesquels ils exercent leurs effets restent à élucider .

Recherche sur le cancer colorectal

Dans les lignées cellulaires du cancer colorectal, le traitement par la this compound a entraîné une inhibition significative de l'activité de la calpaïne de plus de 50 % . Cela suggère que la this compound pourrait être un agent thérapeutique potentiel dans le traitement du cancer colorectal .

Recherche sur le cancer du sein

La this compound a également été utilisée dans la recherche sur le cancer du sein. L'autolyse de la calpaïne-1 (c'est-à-dire l'activation) pourrait être significativement supprimée par la this compound dans les MCF-7, une lignée cellulaire du cancer du sein .

Infections à SARS-CoV-2

La this compound a été identifiée comme un candidat médicament contre les infections à SARS-CoV-2 . Il s'agit d'un inhibiteur extrêmement puissant de la cathepsine à cystéine, qui est connue pour jouer un rôle central dans la voie d'entrée endosomale du SARS-CoV-2 dans les cellules hôtes . Le traitement des hamsters syriens dorés infectés par le SARS-CoV-2 avec de la this compound sulfonée à une dose de 1 mg/kg de poids corporel réduit la charge virale dans la trachée .

Recherche sur la neurodégénérescence

La this compound est un outil important dans l'étude de la neurodégénérescence. La calpaïne, que la this compound inhibe, est un facteur neurodégénératif essentiel qui provoque l'activation de la machinerie apoptotique . Par conséquent, il est crucial de développer des approches fiables et efficaces pour prévenir l'apoptose induite par la calpaïne dans les neurones en dégénérescence .

Développement de médicaments

La this compound a été testée dans des essais d'inhibition des protéases de cathépsines humaines et de SARS-CoV-2 Mpro . Cela suggère que la this compound pourrait être un candidat médicament potentiel pour le traitement de diverses maladies, y compris les infections virales .

Mécanisme D'action

Target of Action

Calpeptin is a potent inhibitor of calpain, a family of calcium-dependent cysteine proteases . Calpain plays a crucial role in the pathophysiology of neurodegeneration . Calpeptin also inhibits cathepsin K , a lysosomal cysteine protease involved in the degradation of proteins such as collagen .

Mode of Action

Calpeptin interacts with its targets by binding to the active site of calpain and cathepsin K, thereby inhibiting their proteolytic activity . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegenerative diseases .

Biochemical Pathways

Calpeptin’s inhibition of calpain affects several biochemical pathways. Calpain activation is a significant factor in neurodegenerative diseases, causing the activation of apoptotic machinery . By inhibiting calpain, Calpeptin can prevent calpain-mediated apoptosis in degenerating neurons . Furthermore, the inhibition of cathepsins by calpeptin has been suggested as a promising approach for the treatment of SARS-CoV-2 and potentially other viral infections .

Result of Action

The inhibition of calpain by Calpeptin has been associated with neuroprotective effects, such as the prevention of neuronal cell death in neurodegenerative diseases . In addition, Calpeptin treatment has been shown to decrease cell density and proliferation . Moreover, it has been identified as a potent and highly specific inhibitor of SARS-CoV-2 and its variants .

Action Environment

The action of Calpeptin can be influenced by various environmental factors. For instance, the effectiveness of Calpeptin in inhibiting SARS-CoV-2 was demonstrated in a study involving Golden Syrian hamsters . .

Safety and Hazards

Orientations Futures

Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been suggested that Calpeptin could be used for treating long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage, and pulmonary fibrosis .

Propriétés

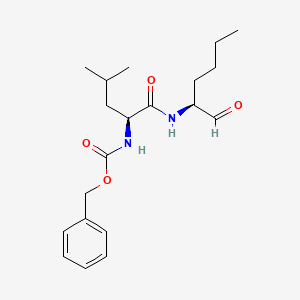

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

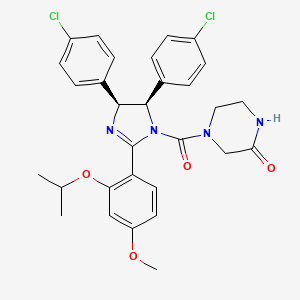

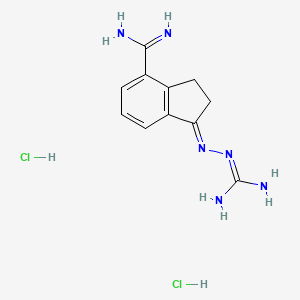

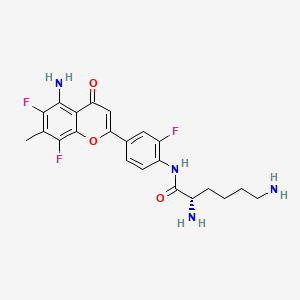

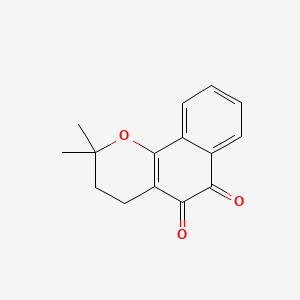

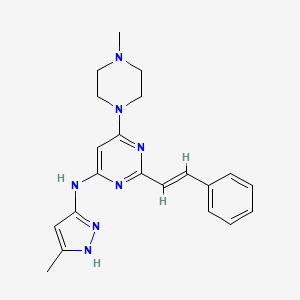

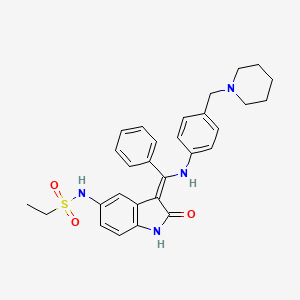

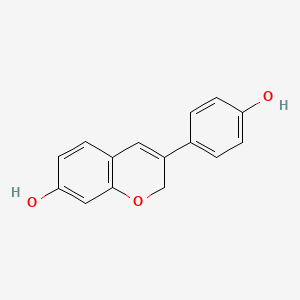

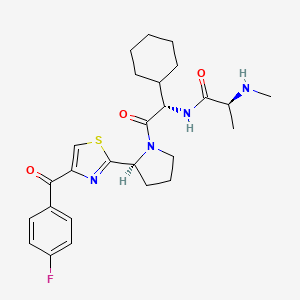

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)